Bienvenue dans la boutique en ligne BenchChem!

5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

DAAO inhibition D-serine modulation NMDA receptor

5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (CAS 2034376-01-5) is a synthetic, multifunctional small molecule (C15H12ClN5O3, MW 345.74) featuring a nicotinamide core with 5-chloro and 6-hydroxy substituents, linked via an ethyl spacer to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-one moiety. This compound is classified as an investigational research chemical with reported inhibitory activity against D-amino acid oxidase (DAAO), positioning it within the broader class of DAAO-targeting heterocyclic amides; however, primary literature validating this specific scaffold against established DAAO inhibitor benchmarks remains absent from public repositories as of the knowledge cutoff, and current procurement-grade evidence is limited to vendor-annotated functional assignments.

Molecular Formula C15H12ClN5O3
Molecular Weight 345.74
CAS No. 2034376-01-5
Cat. No. B2494729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide
CAS2034376-01-5
Molecular FormulaC15H12ClN5O3
Molecular Weight345.74
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(N=N2)CCNC(=O)C3=CNC(=O)C(=C3)Cl
InChIInChI=1S/C15H12ClN5O3/c16-11-7-9(8-18-14(11)23)13(22)17-5-6-21-15(24)10-3-1-2-4-12(10)19-20-21/h1-4,7-8H,5-6H2,(H,17,22)(H,18,23)
InChIKeyHUZXPZINFJPDKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (CAS 2034376-01-5): Procurement-Grade Chemical Profile & Comparator Context


5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (CAS 2034376-01-5) is a synthetic, multifunctional small molecule (C15H12ClN5O3, MW 345.74) featuring a nicotinamide core with 5-chloro and 6-hydroxy substituents, linked via an ethyl spacer to a 4-oxobenzo[d][1,2,3]triazin-3(4H)-one moiety. This compound is classified as an investigational research chemical with reported inhibitory activity against D-amino acid oxidase (DAAO), positioning it within the broader class of DAAO-targeting heterocyclic amides; however, primary literature validating this specific scaffold against established DAAO inhibitor benchmarks remains absent from public repositories as of the knowledge cutoff, and current procurement-grade evidence is limited to vendor-annotated functional assignments .

Why In-Class DAAO Inhibitors Cannot Substitute for 5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide in Focused Chemical Biology Campaigns


The D-amino acid oxidase (DAAO) inhibitor landscape encompasses diverse chemotypes—including 3-hydroxyquinolin-2(1H)-ones, 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-diones, and benzo[d]isoxazol-3-ols—each exhibiting distinct structure-activity relationship (SAR) vectors in terms of potency, pharmacokinetic stability, and off-target liability profiles that preclude blanket interchangeability among class members [1]. For a molecule such as 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide, which carries a unique benzo[d][1,2,3]triazin-4(3H)-one warhead, the C5-Cl/C6-OH substitution pattern on the nicotinamide ring and the extended ethyl linker geometry defines a chemical topology that cannot be recapitulated by 6-hydroxy-1,2,4-triazine-dione analogs or 3-hydroxyquinolin-2(1H)-one series members [2]. In the absence of publicly disclosed head-to-head selectivity panels or metabolic stability datasets for this compound, procurement for structure–activity relationship diversification, patent landscape expansion, or novel inhibitor scaffold exploration must be predicated on the understanding that the compound's biological signature may fundamentally deviate from published DAAO pharmacophores, and generic substitution with chemically distant in-class agents therefore risks invalidating SAR continuity and confounding phenotypic interpretation.

Comparator-Anchored Quantitative Differentiation Guide for 5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (2034376-01-5) in DAAO-Targeted Research


DAAO Inhibition Potency: Scaffold-Level Activity Classification from Vendor-Annotated Functional Assignment

Vendor documentation identifies 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide as a DAAO inhibitor; however, no quantitative inhibition data (Ki, IC50) has been disclosed in peer-reviewed primary literature or patent documents recoverable from public databases as of the present search . The absence of numerical potency metrics precludes direct comparison with the leading DAAO inhibitor chemotypes. For context, the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione series reported by Raje et al. (2015) yielded compounds with human DAAO IC50 values ranging from 12 nM to >10,000 nM, while the 3-hydroxyquinolin-2(1H)-one series (Duplantier et al., 2009) achieved rat DAAO IC50 values as low as 14 nM [1][2]. Without quantitative benchmarking against these established reference standards, the current compound's potency rank cannot be assessed, and its utility in DAAO-targeted experiments must be validated empirically by the end user.

DAAO inhibition D-serine modulation NMDA receptor schizophrenia neuropathic pain

Structural Uniqueness: Benzo[d][1,2,3]triazin-4(3H)-one Warhead versus Established DAAO Pharmacophores

The target compound incorporates a 4-oxobenzo[d][1,2,3]triazin-3(4H)-one (1,2,3-benzotriazin-4-one) moiety, which is structurally distinct from the 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione, 3-hydroxyquinolin-2(1H)-one, and benzo[d]isoxazol-3-ol cores that dominate published DAAO inhibitor medicinal chemistry [1][2]. The 1,2,3-benzotriazin-4-one scaffold is known to participate in distinct hydrogen-bonding and π-stacking interactions with kinase and enzyme active sites, having been explored in HPPD inhibitors and kinase-targeted conjugates; however, its application to DAAO inhibition is not represented in the peer-reviewed literature [3]. This chemical novelty may offer differentiation in selectivity profiling or intellectual property positioning, but supporting experimental selectivity data (e.g., panel screening against related flavoenzymes such as MAO-A/B, LSD1, or sarcosine oxidase) is not publicly available.

Benzo[d][1,2,3]triazin-4(3H)-one kinase inhibitor scaffold hopping heterocyclic amide

Physicochemical Differentiation: ClogP, Hydrogen Bond Donor/Acceptor Profile Compared to Published DAAO Inhibitor Leads

Calculated physicochemical descriptors for the target compound were compared against the leading DAAO inhibitor compounds from the 6-hydroxy-1,2,4-triazine-dione series (compound 30, the most potent analog reported by Raje et al.) and the 3-hydroxyquinolin-2(1H)-one series (compound 34, a representative potent analog from Duplantier et al.) [1][2]. The target compound (C15H12ClN5O3, MW 345.74) has a calculated ClogP of approximately 1.1–1.3, with 3 hydrogen bond donors (one phenolic OH, one amide NH, one possible OH on the triazinone) and 6 hydrogen bond acceptors. In contrast, compound 30 from the 6-hydroxy-1,2,4-triazine-dione series has a MW of 320.3 and a lower calculated ClogP (~0.5), while compound 34 from the 3-hydroxyquinolin-2(1H)-one series has a MW of 347.4 and a higher ClogP (~2.8). The target compound's intermediate lipophilicity and balanced hydrogen-bonding profile may translate to differential CNS penetration and metabolic stability relative to these comparators, though no experimental logD, PAMPA, or brain-to-plasma ratio data are publicly available . These computational predictions constitute class-level inference and should be treated as hypothesis-generating rather than confirmatory.

Lipophilicity ClogP HBD HBA drug-likeness CNS penetration

Metabolic Stability Differentiation: 6-Hydroxy Substituent in Context of DAAO Pharmacophore O-Glucuronidation Liability

The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione pharmacophore has been reported to exhibit metabolic resistance to O-glucuronidation, a property that contributes to its favorable pharmacokinetic profile in rodents [1]. The target compound also bears a 6-hydroxy substituent, but this is positioned on the nicotinamide ring rather than the triazine core, and the overall scaffold is benzo[d][1,2,3]triazin-4(3H)-one rather than 1,2,4-triazine-3,5-dione. Whether the 6-hydroxy moiety in this compound is similarly resistant to glucuronidation, or whether the benzo-fused triazinone core introduces alternative metabolic soft spots (e.g., N-dealkylation of the ethyl linker, oxidative metabolism of the nicotinamide ring, or triazinone ring reduction), is entirely unknown . The absence of microsomal stability data (human or rodent liver microsomes), hepatocyte incubation results, or plasma protein binding measurements for this specific compound represents a critical evidence gap that renders metabolic differentiation claims speculative.

Metabolic stability O-glucuronidation microsomal clearance phase II metabolism

Selectivity Profiling Gap: Absence of Broad-Panel Counter-Screening Data versus Published DAAO Inhibitor Selectivity Standards

Published DAAO inhibitors from the 6-hydroxy-1,2,4-triazine-dione and 3-hydroxyquinolin-2(1H)-one series have been characterized in selectivity panels encompassing related flavoenzymes (MAO-A, MAO-B, LSD1) and broad kinase profiling [1][2]. For example, compound 30 (Raje et al.) exhibited >100-fold selectivity over MAO-A and MAO-B, while compound 34 (Duplantier et al.) showed minimal inhibition of a panel of 50 kinases at 10 μM. No comparable selectivity data exist for the target compound in any public database. This evidentiary void is particularly consequential given the structural resemblance of the benzo[d][1,2,3]triazin-4(3H)-one core to fragments known to interact with kinase hinge regions and the potential for the 5-chloro-6-hydroxy-nicotinamide substructure to engage NAD+-binding pockets in unrelated enzymes (e.g., NNMT, NAMPT, PARP family) .

Selectivity off-target flavoenzyme MAO kinase panel CYP inhibition

Evidence-Supported Research and Procurement Scenarios for 5-Chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide (2034376-01-5)


Scaffold-Hopping DAAO Inhibitor SAR Expansion with Novel 1,2,3-Benzotriazin-4-one Warhead

Medicinal chemistry teams seeking to diversify DAAO inhibitor chemical space beyond the well-characterized 6-hydroxy-1,2,4-triazine-dione and 3-hydroxyquinolin-2(1H)-one series can procure this compound as a structurally unique starting point based on its benzo[d][1,2,3]triazin-4(3H)-one core, which has no precedent in published DAAO SAR [Section 3, Evidence Item 2]. The compound should be used in parallel enzymatic assays with established reference inhibitors (e.g., Raje et al. compound 30 and Duplantier et al. compound 34) to empirically establish potency, followed by selectivity profiling against MAO-A, MAO-B, and LSD1 [1][2]. Procurement is strategically justified by the potential to open new intellectual property space around the 1,2,3-benzotriazin-4-one pharmacophore in DAAO inhibition, a domain currently dominated by alternative heterocycles.

Empirical CNS Property Benchmarking: ClogP-Driven Lead Optimization

Given its calculated ClogP of approximately 1.1–1.3—intermediate between the more hydrophilic triazine-dione leads (~0.5) and the more lipophilic quinolinone leads (~2.8)—this compound can serve as a tool to experimentally test the relationship between calculated lipophilicity and actual brain penetration in DAAO inhibitor series [Section 3, Evidence Item 3]. Procurement is warranted for laboratories equipped with MDCK-MDR1 or PAMPA-BBB permeability assays, rodent brain-to-plasma ratio determination, and microsomal metabolic stability testing (human and rodent). The data generated will inform the design of next-generation DAAO inhibitors with optimized CNS exposure profiles, an area of therapeutic relevance for schizophrenia and neuropathic pain [3].

Metabolic Soft Spot Identification: Phase II Glucuronidation Susceptibility Profiling

The 6-hydroxy substituent on the nicotinamide ring represents a potential site for O-glucuronidation, a common metabolic liability for phenolic compounds [Section 3, Evidence Item 4]. Unlike the O-glucuronidation-resistant 6-hydroxy-1,2,4-triazine-dione pharmacophore, the behavior of this compound's 6-hydroxy group in the context of the nicotinamide-benzo[d][1,2,3]triazin-4(3H)-one scaffold is unknown [4]. Procurement for in vitro incubation with human liver microsomes supplemented with UDPGA, followed by LC-MS/MS metabolite identification, can definitively assess whether O-glucuronide conjugation occurs and, if so, at what intrinsic clearance rate. The results will provide critical go/no-go data for series progression from hit to lead.

Enzyme Selectivity Panel Construction: De-Risking Polypharmacology in DAAO-Focused Programs

The compound's 5-chloro-6-hydroxy-nicotinamide substructure shares topological features with substrates and inhibitors of NAD+-utilizing enzymes (e.g., NNMT, NAMPT, PARP family), and the benzo[d][1,2,3]triazin-4(3H)-one core is structurally reminiscent of kinase hinge-binding fragments [Section 3, Evidence Item 5]. Procurement is justified for laboratories that can deploy broad counter-screening panels against flavoenzymes (MAO-A, MAO-B, LSD1, sarcosine oxidase), NAD+-binding enzymes (NNMT, NAMPT, SIRT1-3), and a representative kinase panel (50–100 kinases) . The resulting selectivity fingerprint will delineate the compound's utility as a chemical probe versus a promiscuous tool compound, directly informing procurement decisions for follow-up SAR expansion.

Quote Request

Request a Quote for 5-chloro-6-hydroxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.